molecular formula C19H15N3O B11664499 N'-[(E)-biphenyl-4-ylmethylidene]pyridine-4-carbohydrazide

N'-[(E)-biphenyl-4-ylmethylidene]pyridine-4-carbohydrazide

Cat. No.: B11664499
M. Wt: 301.3 g/mol
InChI Key: NDCMMVXKSMSDEZ-KGENOOAVSA-N
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Description

N’-[(E)-{[1,1’-BIPHENYL]-4-YL}METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a C=N bond, which is formed by the condensation of primary amines with carbonyl compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{[1,1’-BIPHENYL]-4-YL}METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE typically involves the condensation reaction between biphenyl-4-carbohydrazide and pyridine-4-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{[1,1’-BIPHENYL]-4-YL}METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted hydrazones .

Scientific Research Applications

N’-[(E)-{[1,1’-BIPHENYL]-4-YL}METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-{[1,1’-BIPHENYL]-4-YL}METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE involves its ability to form stable complexes with metal ions. The Schiff base acts as a bidentate ligand, coordinating through the nitrogen atoms of the hydrazone and pyridine groups. This coordination can influence the electronic properties of the metal center, thereby affecting its reactivity and interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

    N’-[(E)-{[1,1’-BIPHENYL]-4-YL}METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE: Similar structure but with biphenyl instead of pyridine.

    N’-[(E)-{[1,1’-BIPHENYL]-4-YL}METHYLIDENE]BENZYLIDENE-CARBOHYDRAZIDE: Contains a benzylidene group instead of pyridine.

Uniqueness

N’-[(E)-{[1,1’-BIPHENYL]-4-YL}METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE is unique due to the presence of both biphenyl and pyridine groups, which can enhance its coordination ability and biological activity. The combination of these groups allows for the formation of more stable and diverse metal complexes, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C19H15N3O

Molecular Weight

301.3 g/mol

IUPAC Name

N-[(E)-(4-phenylphenyl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C19H15N3O/c23-19(18-10-12-20-13-11-18)22-21-14-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-14H,(H,22,23)/b21-14+

InChI Key

NDCMMVXKSMSDEZ-KGENOOAVSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=NNC(=O)C3=CC=NC=C3

Origin of Product

United States

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